Product packaging for Stigmast-4-ee-3,6-dione(Cat. No.:)

Stigmast-4-ee-3,6-dione

Cat. No.: B1256066
M. Wt: 426.7 g/mol
InChI Key: UVFOCYGYACXLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence in Flora

Stigmast-4-ene-3,6-dione has been isolated from a range of plant species, indicating its role as a constituent of certain plant metabolomes.

Table 1: Documented Natural Occurrences of Stigmast-4-ene-3,6-dione in Plant Species

Plant Species Family
Gleditsia sinensis Fabaceae
Diospyros eriantha Ebenaceae
Echium vulgare Boraginaceae
Polygonum chinensis Polygonaceae

This table is generated based on available research findings and may not be exhaustive.

Biogeochemical Distribution

The biogeochemical distribution of Stigmast-4-ene-3,6-dione is intrinsically linked to the fate of biogenic organic matter, particularly phytosterols (B1254722), in various depositional environments.

While direct quantitative data on Stigmast-4-ene-3,6-dione concentrations in marine sediments are limited, its formation is anticipated as a diagenetic product of phytosterols, such as β-sitosterol. In anoxic marine sediments, microbial communities are known to mediate the transformation of sterols. The initial oxidation of phytosterols can lead to the formation of stigmast-4-en-3-one, a closely related compound. Under specific redox conditions, further oxidation to the 3,6-dione is plausible, making it a potential, albeit likely transient, intermediate in the complex sedimentary steroid transformation pathway.

Table 2: Postulated Occurrence of Stigmast-4-ene-3,6-dione in Marine Environments

Environment Precursor Compounds Postulated Formation Pathway

This table is based on the established principles of steroid diagenesis in marine settings.

Table 3: Transformation Pathways of Stigmastane (B1239390) Derivatives in Terrestrial Environments

Environment Precursor Compound Intermediate Product Potential Product
Surface Soil β-sitosterol Stigmast-4-en-3-one Stigmast-4-ene-3,6-dione

This table illustrates the sequential transformation of phytosterols in soil horizons.

Similar to marine environments, the direct detection of Stigmast-4-ene-3,6-dione in freshwater systems is not widely documented. However, its formation can be inferred from the study of phytosterol diagenesis in lacustrine and riverine sediments. The microbial communities in these environments are capable of transforming β-sitosterol and other plant sterols. Under sulfate-reducing conditions, which can occur in freshwater sediments, the formation of stigmast-4-en-3-one has been observed as an intermediate in phytosterol biotransformation. This suggests that Stigmast-4-ene-3,6-dione could also be formed as a subsequent oxidation product in these anoxic settings.

Table 4: Inferred Occurrence of Stigmast-4-ene-3,6-dione in Freshwater Systems

Environment Precursor Compounds Inferred Formation Pathway

This table is based on the understanding of microbial processes in freshwater sediments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O2 B1256066 Stigmast-4-ee-3,6-dione

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOCYGYACXLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Microbial Production and Biotransformation

Microbial Production from Phytosterols

Several bacterial species are known to possess the enzymatic machinery required for the oxidation of phytosterols. These biotransformations are of interest for their potential in the synthesis of valuable steroid intermediates.

Table 5: Microorganisms Involved in the Biotransformation of Phytosterols

Microorganism Precursor Sterol Key Transformation Product
Rhodococcus erythropolis β-sitosterol Stigmast-4-en-3-one
Pseudomonas sp. β-sitosterol 4-Stigmasten-3-one

This table highlights key microorganisms and their role in the initial oxidation of β-sitosterol.

Biotransformation Pathways

The microbial transformation of β-sitosterol to Stigmast-4-ene-3,6-dione and related compounds involves a series of enzymatic reactions. The initial and most critical step is the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from the C-5 to the C-4 position, resulting in the formation of stigmast-4-en-3-one. This reaction is catalyzed by cholesterol oxidase, an enzyme found in various bacteria, including Rhodococcus species. nih.gov

Further oxidation at the C-6 position would be required to form Stigmast-4-ene-3,6-dione. While the direct microbial conversion to the 3,6-dione is not as extensively studied as the formation of the 3-one, it represents a plausible subsequent step in the microbial degradation pathway of phytosterols.

Table 6: Research Findings on the Microbial Production of Stigmastane Derivatives

Research Focus Microorganism(s) Substrate(s) Key Findings
Biocatalytic Oxidation Rhodococcus erythropolis β-sitosterol Efficient conversion to stigmast-4-en-3-one, with yields up to 80% under optimized conditions.
Steroid Transformation Pseudomonas sp. β-sitosterol Production of 4-stigmasten-3-one and its hydroxylated derivatives.

This table summarizes key research findings on the microbial transformation of β-sitosterol.

Biosynthetic Pathways and Metabolic Engineering of Stigmast 4 Ee 3,6 Dione

Elucidation of Precursor Utilization and Enzymatic Transformations

The generation of Stigmast-4-ene-3,6-dione from common plant sterols (phytosterols) is a multi-step process driven by specific enzymatic reactions. Understanding the incorporation of precursors and the subsequent transformations is key to developing efficient bioproduction methods.

The biosynthesis of Stigmast-4-ene-3,6-dione begins with the uptake of a suitable C29 sterol precursor, such as stigmasterol (B192456) or β-sitosterol, by microorganisms. researchgate.net Studies on various actinobacteria, including species of Rhodococcus and Nocardioides, have demonstrated their capacity to transform these phytosterols (B1254722). researchgate.netresearchgate.net

The initial step in the pathway is the conversion of the 3β-hydroxy-Δ⁵-steroid structure, characteristic of precursors like stigmasterol and sitosterol, into a 3-keto-Δ⁴-steroid. mdpi.com For instance, research on Rhodococcus erythropolis has shown the biocatalytic oxidation of β-sitosterol to produce stigmast-4-en-3-one. researchgate.net Similarly, transcriptomic analyses of Nocardioides simplex VKM Ac-2033D have identified its ability to convert stigmasterol into stigmasta-4,22-dien-3-one, indicating the activity of enzymes that modify the A-ring of the steroid nucleus. researchgate.net This intermediate, stigmast-4-en-3-one, is the direct precursor to Stigmast-4-ene-3,6-dione, which is formed through a subsequent oxidation step.

The conversion of a phytosterol precursor into Stigmast-4-ene-3,6-dione involves two primary oxidative transformations on the steroid core.

Formation of the 3-keto-Δ⁴ moiety: The first transformation is the oxidation of the 3β-hydroxyl group to a ketone and the simultaneous isomerization of the double bond from the C5-C6 position (Δ⁵) to the C4-C5 position (Δ⁴). This reaction is typically catalyzed by a single enzyme, cholesterol oxidase, or by the sequential action of a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a steroid Δ⁵-isomerase. mdpi.commdpi.com This enzymatic step is a conserved feature in the steroid catabolic pathways of many actinobacteria. mdpi.com

Oxidation at the C-6 position: Following the formation of the stigmast-4-en-3-one intermediate, a second oxidation occurs at the C-6 position of the B-ring, converting a methylene (B1212753) group into a carbonyl group to yield the final dione (B5365651) product. While the specific enzyme for this 6-oxidation on a stigmastane (B1239390) skeleton is not definitively characterized in all organisms, it is likely performed by a steroid hydroxylase or monooxygenase. mdpi.comnih.gov Genera like Rhodococcus are known to possess a wide array of oxygenase enzymes, including cytochrome P450 monooxygenases, capable of introducing hydroxyl and keto groups at various positions on the steroid nucleus. mdpi.comresearchgate.net For example, 3-ketosteroid-9α-hydroxylase (KSH) is a well-known enzyme that initiates steroid ring cleavage, highlighting the capacity of these organisms to oxygenate the steroid core. asm.org It is plausible that a similar monooxygenase is responsible for the C-6 oxidation to produce Stigmast-4-ene-3,6-dione.

Enzymatic StepEnzyme ClassFunctionPrecursorProductRelevant Organisms
1Cholesterol Oxidase or 3β-Hydroxysteroid Dehydrogenase (3β-HSD)Oxidation of 3β-hydroxyl and isomerization of Δ⁵ to Δ⁴ bondStigmasterol / β-SitosterolStigmast-4-en-3-oneRhodococcus sp., Nocardioides sp., Mycolicibacterium sp. researchgate.netresearchgate.netmdpi.com
2Steroid Monooxygenase / Hydroxylase (putative)Oxidation of C-6 position to a keto groupStigmast-4-en-3-oneStigmast-4-ene-3,6-dioneRhodococcus sp. (by analogy) mdpi.comnih.gov

Genetic and Transcriptomic Regulation of Biosynthesis

The biosynthesis of steroid derivatives in bacteria is a tightly regulated process, typically governed by dedicated gene clusters. asm.org In actinobacteria, the genes responsible for steroid catabolism are often organized into operons under the control of regulatory proteins such as the 3-ketosteroid transcriptional regulators, KstR and KstR2. researchgate.netnih.gov These regulators bind to steroid intermediates, controlling the expression of the entire degradation pathway.

A transcriptome analysis of Nocardioides simplex VKM Ac-2033D grown on phytosterol revealed significant upregulation of genes within the sterol catabolism cluster. researchgate.net This included genes encoding cholesterol oxidase, 3-ketosteroid-Δ¹-dehydrogenase, and various hydroxylases and dehydrogenases involved in both ring modification and side-chain degradation. The induction of these genes upon exposure to phytosterol confirms that the biosynthetic machinery for sterol modification is a coordinated, substrate-responsive system. researchgate.net The biosynthesis of Stigmast-4-ene-3,6-dione would be subject to this same regulatory network. The expression of the necessary cholesterol oxidase and the putative C-6 oxidase would be induced in the presence of the sterol precursor, allowing for its conversion.

Strategies for Heterologous Biosynthesis and Yield Enhancement

Metabolic engineering offers powerful strategies to harness microbial biocatalysts for the overproduction of desired steroid compounds. To enhance the yield of Stigmast-4-ene-3,6-dione, a microbial host, such as Mycolicibacterium neoaurum or Rhodococcus rhodochrous, could be engineered to redirect metabolic flux towards the target molecule. frontiersin.orgmdpi.com

Key strategies include:

Blocking Competing Pathways: The primary competing pathway is the degradation of the sterol side chain and the subsequent cleavage of the steroid rings. To accumulate a C29 steroid like Stigmast-4-ene-3,6-dione, it is essential to inactivate the genes responsible for side-chain degradation. This involves knocking out genes encoding steroid-coenzyme A ligases (e.g., FadD19) and β-oxidation enzymes (e.g., FadE). asm.org Furthermore, to prevent ring opening, the gene for 3-ketosteroid-9α-hydroxylase (KshA), which catalyzes a key step in steroid core degradation, must be deleted. asm.orgasm.org

Overexpression of Key Enzymes: The yield can be further enhanced by overexpressing the genes encoding the rate-limiting enzymes in the desired biosynthetic pathway. This would involve the overexpression of the cholesterol oxidase/3β-HSD to efficiently convert the precursor sterol to the stigmast-4-en-3-one intermediate. mdpi.com Subsequently, the identified or putative C-6 oxidase responsible for the final conversion step would also be overexpressed.

Heterologous Expression: The enzymes for the pathway can be expressed in a heterologous host like Escherichia coli, which does not natively metabolize steroids. This approach allows for a clean production background but often requires significant optimization of enzyme expression and cofactor supply. nih.govasm.org Alternatively, robust industrial strains like Mycolicibacterium can be used as a chassis, combining their efficient sterol uptake systems with targeted genetic modifications. mdpi.commdpi.com

StrategyTarget Gene(s) / ApproachRationaleReference Example
Block Side-Chain DegradationKnockout of fadD19, fadE family genesPrevents the β-oxidation of the sterol side chain, preserving the C29 skeleton.Deletion of fadD19 in R. rhodochrous blocked C-24 branched sterol side chain degradation. asm.org
Block Steroid Ring OpeningKnockout of kshA (3-ketosteroid 9α-hydroxylase)Prevents the cleavage of the B-ring, leading to the accumulation of C19 or larger steroid intermediates.Deletion of kshA genes in R. rhodochrous created a stable mutant for selective sterol side chain degradation. asm.org
Enhance Precursor ConversionOverexpression of cholesterol oxidase or 3β-HSDIncreases the rate of conversion of the initial sterol precursor to the key 3-keto-Δ⁴ intermediate.General strategy in steroid intermediate production. mdpi.com
Enhance Final Product FormationOverexpression of a putative C-6 oxidase/monooxygenaseDrives the metabolic flux from the stigmast-4-en-3-one intermediate to the final Stigmast-4-ene-3,6-dione product.Overexpression of CYP enzymes in M. neoaurum for hydroxylated steroid production. mdpi.com

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Stigmast 4 Ee 3,6 Dione

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of Stigmast-4-ene-3,6-dione from complex natural product extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of Stigmast-4-ene-3,6-dione. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a C18 column is often employed with a mobile phase consisting of a methanol-water mixture. rsc.org In some applications, semi-preparative HPLC is used for further purification of fractions obtained from other chromatographic methods. rsc.org The purity of the isolated compound is often assessed by analytical HPLC, with purity levels of 96.0% or higher being reported. lookchem.com

Preparative Chromatography Approaches for Compound Scale-up

For obtaining larger quantities of Stigmast-4-ene-3,6-dione, preparative chromatographic techniques are essential. Column chromatography using silica (B1680970) gel is a widely adopted method for the initial fractionation of plant extracts. jmp.irtcsedsystem.edu Elution is typically carried out using a gradient of solvents with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297). bioline.org.br Further purification of the fractions can be achieved through techniques like preparative thin-layer chromatography (TLC) or Sephadex LH-20 column chromatography. tcsedsystem.edubioline.org.brthieme-connect.com These methods allow for the isolation of the compound in sufficient amounts for comprehensive structural analysis and biological activity screening.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with a mass selective detector (GC-MS), is a highly sensitive technique for the analysis of Stigmast-4-ene-3,6-dione. nih.govrsc.org Due to the relatively low volatility of steroidal compounds, derivatization is often necessary to improve their chromatographic behavior. aocs.org Silylation, using reagents like Sylon BFT, is a common derivatization method that increases the volatility and thermal stability of the analyte. sigmaaldrich.cn Acetylation to form acetate derivatives is another approach. nih.gov The analysis is typically performed on capillary columns with nonpolar stationary phases, such as those with a 5% phenyl-methylpolysiloxane composition. aocs.org

Spectroscopic and Spectrometric Characterization Methods

Once purified, the structural elucidation of Stigmast-4-ene-3,6-dione is accomplished through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural assignment of Stigmast-4-ene-3,6-dione. rsc.orgjmp.ir Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Stigmast-4-ene-3,6-dione reveals characteristic signals for the steroidal nucleus and the side chain. Key signals include a singlet for the olefinic proton at C-4 (around δ 6.14 ppm) and multiple signals for the methyl groups. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. rsc.org The spectrum shows distinct signals for the two carbonyl carbons (C-3 and C-6), the two olefinic carbons of the enone system (C-4 and C-5), and the numerous aliphatic carbons of the steroid core and side chain. rsc.org Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are also employed to establish the connectivity between protons and carbons, leading to an unambiguous structural assignment. jmp.ir

Table 1: Selected ¹H and ¹³C NMR Data for Stigmast-4-ene-3,6-dione

Atom ¹³C NMR (δ, ppm) rsc.org ¹H NMR (δ, ppm) rsc.org
3 200.0 -
4 127.3 6.14 (s)
5 158.5 -
6 203.2 -
18 12.1 0.91 (d, J=6.5 Hz)
19 17.5 1.14 (s)
21 18.7 0.82 (d, J=7.0 Hz)
26 19.8 0.80 (d, J=6.6 Hz)
27 19.0 0.70 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Applications in Structural Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial tool for confirming the molecular weight and analyzing the fragmentation pattern of Stigmast-4-ene-3,6-dione. nih.govnih.gov Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak [M]⁺ that corresponds to the molecular formula C₂₉H₄₆O₂. bioline.org.br

The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation involves the cleavage of the side chain from the steroid nucleus. researchgate.net The loss of the side chain results in a significant fragment ion, which helps to confirm the nature of the steroidal core. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule, further validating its identity.

Table 2: Compound Names Mentioned in the Article

Compound Name
Stigmast-4-ene-3,6-dione
Stigmasta-4,22-diene-3,6-dione
5α-stigmasta-3,6-dione
5α-stigmast-22-ene-3,6-dione
Stigmast-22-ene-3,6-dione
Stigmasterol (B192456)
Friedelinol
β-Sitosterol
Octadecyl alcohol
Octadecanoic acid
Cholest-4-en-3-one
4β,7α-dihydroxycholesterol
Cholest-5-en-7-one
Cholesta-3,5-dien-7-one
Cholesta-4,6-dien-3-one
5α-cholestane-4,7-dione
Divaricatic acid
Sekikaic acid
Decarboxysekikaic acid
Atranorin
Stigmast-4-ene-3-one
β-daucosterol
D:C-friedours-7-en-3-one
Stigmastane-3,6-dione (B1223221)
25R-spirost-4-ene-3,12-dione
Hecogenin
Aurantiamide acetate
5α-stigmastane-3,6-dione
3β-hydroxystigmast-5-en-7-one
Stigmast-5-ene-3β,7α-diol
6α-hydroxystigmast-4-en-3-one
5α-stigmastane-3β,6β-diol
Stigmast-4-ene-3β,6α-diol
Stigmast-5-ene-3β,7α,20xi-triol
(24R)-5α-stigmastane-3,6-dione
2′-hydroxy-4′-methoxydihydrochalcone
α-amyrin
Ursolic acid
4-hydroxy-3-methoxy-benzoic acid
4-pyridinol
p-hydroxybenzoic acid
Forsythoside
Cholesterol
Campesterol
Campestanol
Sitostanol
Brassicasterol
Fucosterol
Cycloartenol
Ergosterol
Cholesta-3β,5α,6β-triol
Piceatannol
trans-3,5,3´,4´-tetracetoxystilbene
trans-3,5,3´,4´-tetramethoxystilbene
trans-3,5-dihydroxy-3´,4´-dimethoxystilbene
trans-3,5,3´-trihydroxy-4´-methoxystilbene

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in the initial identification and structural elucidation of Stigmast-4-en-3,6-dione. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical information about the molecule's functional groups and conjugated systems.

IR spectroscopy is instrumental in identifying the characteristic functional groups present in Stigmast-4-en-3,6-dione. The presence of an α,β-unsaturated ketone system is a defining feature of its structure. This is evidenced by a strong absorption band observed in the IR spectrum, typically around 1675-1689 cm⁻¹, which is attributed to the C=O stretching vibration of the conjugated ketone. mdpi.commdpi.com Another significant peak is often observed around 1621 cm⁻¹, corresponding to the C=C stretching vibration within the α,β-unsaturated system. researchgate.net The presence of these characteristic peaks provides strong preliminary evidence for the Stigmast-4-en-3,6-dione framework.

UV-Vis spectroscopy complements IR data by providing insights into the electronic transitions within the molecule, particularly the conjugated π-system. Stigmast-4-en-3,6-dione exhibits a characteristic maximum absorption (λmax) in the UV region, typically around 250-252 nm. mdpi.commdpi.com This absorption is due to the π → π* electronic transition of the conjugated enone chromophore. The high molar absorptivity (log ε) associated with this peak, often reported in the range of 4.16 to 4.26, further confirms the presence of the extensive conjugation. mdpi.commdpi.com

Table 1: Spectroscopic Data for Stigmast-4-en-3,6-dione

Spectroscopic Technique Wavelength/Wavenumber Functional Group/Chromophore Reference
Infrared (IR) 1689 cm⁻¹ C=O (α,β-unsaturated ketone) mdpi.com
1685 cm⁻¹ α,β-unsaturated ketone researchgate.net
1675 cm⁻¹ α,β-unsaturated ketone mdpi.com
1621 cm⁻¹ C=C (in conjugated system) researchgate.net
Ultraviolet-Visible (UV-Vis) 250 nm (in MeOH) Conjugated enone mdpi.com
252 nm (in MeOH) Conjugated enone mdpi.com

Chemical Synthesis and Derivatization Strategies for Stigmast 4 Ee 3,6 Dione and Its Analogs

Total Synthesis Routes and Methodological Innovations

The total synthesis of complex steroidal structures is a challenging endeavor. While key intermediates for the general total synthesis of steroids, such as 2-methylcyclopentane-1,3-dione, are well-established, specific, complete total synthesis routes for Stigmast-4-ene-3,6-dione are not prominently detailed in the available literature. medchemexpress.commedchemexpress.com The focus of synthetic efforts has predominantly been on more efficient semi-synthetic methods due to the structural complexity of the molecule and the availability of closely related natural precursors.

Methodological innovations in steroid synthesis often involve cascade reactions, asymmetric synthesis using chiral catalysts, and biomimetic approaches to construct the core steroidal skeleton efficiently. numberanalytics.com These advanced strategies aim to reduce the number of synthetic steps and control stereochemistry, which are critical challenges in steroid synthesis. numberanalytics.com

Semi-Synthesis from Readily Available Precursors and Biotransformation Approaches

Semi-synthesis from abundant natural phytosterols (B1254722) like β-sitosterol and stigmasterol (B192456) is the most common and practical approach for obtaining Stigmast-4-ene-3,6-dione.

A prominent semi-synthetic method involves the direct oxidation of β-sitosterol. mdpi.com The reaction utilizes Jones reagent (chromium trioxide in sulfuric acid) to oxidize the hydroxyl group at C-3 to a ketone and introduces a ketone at the allylic C-6 position, yielding the target α,β-unsaturated diketone structure. mdpi.comnih.gov The identity of the resulting Stigmast-4-en-3,6-dione is confirmed by comparing its spectroscopic data (UV, IR, ¹H-NMR) with literature values. mdpi.com

Biotransformation offers an alternative, environmentally benign route for producing Stigmast-4-en-3,6-dione. Plant tissue cultures, particularly from soybeans (Glycine max), have been shown to contain Stigmast-4-en-3,6-dione, indicating that these cell cultures possess the enzymatic machinery to convert endogenous sterols into this diketone. researchgate.net This suggests that plant cell cultures can perform a range of steroidal transformations, highlighting their potential for industrial applications in steroid synthesis. researchgate.net

Table 1: Semi-Synthetic and Biotransformation Routes to Stigmast-4-ene-3,6-dione

ApproachPrecursorKey Reagents/MethodProductReference
Semi-synthesisβ-SitosterolJones Reagent (CrO₃/H₂SO₄)Stigmast-4-ene-3,6-dione mdpi.com
Semi-synthesisStigmasterolJones Reagent (CrO₃/H₂SO₄)Stigmasta-5,22-dien-3,7-dione (analog) nih.gov
BiotransformationEndogenous SterolsSoybean Suspension CulturesStigmast-4-ene-3,6-dione researchgate.net

Structural Modification and Analog Generation Techniques

The generation of analogs of Stigmast-4-ene-3,6-dione involves modifying its steroidal core or side chain. These modifications are crucial for studying structure-activity relationships. The presence of functional groups like ketones and double bonds in the parent molecule provides reactive sites for further chemical transformations. numberanalytics.comnih.gov

Selective oxidation is a cornerstone technique for synthesizing Stigmast-4-ene-3,6-dione and its analogs. The choice of oxidizing agent and the use of protecting groups are critical for achieving regioselectivity.

Oxidation: The synthesis of Stigmast-4-ene-3,6-dione from β-sitosterol is itself an example of selective oxidation. mdpi.com For generating other analogs, various oxidation reactions can be employed. For instance, the oxidation of stigmasterol can lead to a variety of derivatives, including diones and epoxides. nih.gov A patented method for isolating stigmasterol involves acetylating the hydroxyl groups and brominating the double bonds to protect them, followed by oxidation of the unprotected side chain with chromic acid. google.com This highlights how selective protection and oxidation can be used to modify specific parts of the sterol molecule while preserving others. google.com

Reduction: Reduction reactions offer a way to introduce hydroxyl groups from the ketone functionalities present in Stigmast-4-ene-3,6-dione. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce ketones to secondary alcohols, allowing for the generation of diol analogs. numberanalytics.com The stereochemical outcome of such reductions can often be influenced by the steric environment around the ketone.

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in steroid chemistry, as different stereoisomers can have vastly different biological activities.

Stereoselective Oxyfunctionalization: Advanced methods have been developed for the highly efficient and stereoselective introduction of hydroxyl groups at unactivated carbon atoms in the steroid skeleton. rsc.org The use of dimethyldioxirane (B1199080) (DMDO) under mild conditions allows for the remote oxidation of specific methine (C-H) carbons, yielding novel hydroxylated steroids. rsc.orgresearchgate.net This non-enzymatic method can be applied to create a variety of hydroxylated analogs that might otherwise be difficult to synthesize. rsc.org

Stereoselective Epoxidation and Ring-Opening: Epoxidation of the double bonds in a sterol precursor, followed by nucleophilic ring-opening, is a versatile strategy for introducing two new functional groups with defined stereochemistry. nih.gov For example, the synthesis of pentacyclic steroids has been achieved using stereoselective epoxidation as a key step. nih.gov

Stereoselective Addition Reactions: Michael-type addition reactions can be used to introduce various substituents to the α,β-unsaturated ketone system in the A-ring of steroids. A chemo- and stereoselective method using in situ generated selenols and thiols allows for the synthesis of novel C1-α-selenenylated or -thiolated steroid derivatives, leaving the C4-C5 double bond intact. mdpi.com This demonstrates how specific functional groups can be introduced at a particular position and with a specific spatial orientation. mdpi.com

Table 2: Methodologies for Analog Generation

TechniqueDescriptionExample Reagent/MethodPotential Analog TypeReference
Selective OxidationOxidation of specific positions, often requiring protecting groups.Chromic Acid (with protecting groups)Keto-steroids google.com
ReductionConversion of ketone groups to hydroxyl groups.Sodium Borohydride (NaBH₄)Hydroxy-steroids, Diols numberanalytics.com
Stereoselective OxyfunctionalizationIntroduction of hydroxyl groups at unactivated C-H bonds with high stereocontrol.Dimethyldioxirane (DMDO)Hydroxylated analogs rsc.orgresearchgate.net
Stereoselective EpoxidationFormation of an epoxide ring across a double bond with specific stereochemistry.m-CPBAEpoxy-steroids nih.govnih.gov
Stereoselective Michael AdditionAddition of nucleophiles to an α,β-unsaturated ketone system.In situ generated Selenols/Thiols with ZnSeleno- and Thio-steroids mdpi.com

List of Chemical Compounds

Mechanistic Investigations of Biological Activities and Molecular Interactions of Stigmast 4 Ee 3,6 Dione

Cellular and Subcellular Target Identification and Validation

Receptor Binding Assays and Ligand-Target Interactions

The interaction of Stigmast-4-en-3,6-dione with various cellular receptors has been explored primarily through computational, or in silico, prediction models. These studies provide a preliminary understanding of the compound's potential biological targets. Predictions suggest that Stigmast-4-en-3,6-dione may interact with several nuclear receptors, which are key regulators of gene expression.

In silico screening has also identified other potential protein targets for Stigmast-4-en-3,6-dione. These include Cathepsin D and the Cannabinoid CB2 receptor. The predicted binding to the Cannabinoid CB2 receptor is noteworthy, as this receptor is involved in modulating inflammatory and neuroprotective pathways. biosynth.com Further computational studies have pointed to the proto-oncogene tyrosine-protein kinase Src (c-Src) and cyclin-dependent kinases (CDKs) as other high-probability targets, suggesting a potential role in cell cycle regulation and signaling. researchgate.net

Table 1: Predicted Receptor and Protein Target Interactions of Stigmast-4-en-3,6-dione This table is generated based on in silico (computational) prediction data and does not represent experimentally verified binding.

Predicted Target Binding Probability / Affinity Potential Implication Source
Cannabinoid CB2 Receptor 97.15% Probability Neuroprotection, Anti-inflammation biosynth.com
Cathepsin D 98.19% Probability Proteolysis, Antigen processing
Proto-oncogene tyrosine-protein kinase Src (c-Src) Top-ranked predicted target Cell growth, differentiation, and survival signaling researchgate.net
Cyclin-dependent kinases (CDK) Top-ranked predicted target Cell cycle regulation researchgate.net

Enzyme Inhibition/Activation Studies (e.g., COX/LOX inhibition, antimutagenic effects)

The ability of Stigmast-4-en-3,6-dione to modulate the activity of key enzymes has been investigated in several in vitro studies. This research highlights its potential as an anti-inflammatory and antimutagenic agent.

One study investigating its anti-inflammatory properties found that Stigmast-4-en-3,6-dione inhibits the cyclooxygenase-1 (COX-1) enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 67.9 μM. The same study noted that the compound exhibited weak inhibition of the COX-2 enzyme. In addition to its effects on cyclooxygenase enzymes, Stigmast-4-en-3,6-dione has been reported to inhibit acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid synthesis. biosynth.com

Regarding its antimutagenic potential, Stigmast-4-en-3,6-dione was one of several steroids isolated from the thorns of Gleditsia sinensis through an antimutagenic activity-guided fractionation process. jst.go.jpnih.govchemfaces.comduiyaoonline.com This indicates that the fraction containing the compound showed activity in reducing the mutagenic effects of substances like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 4-nitroquinoline (B1605747) 1-oxide (NQO) in the SOS chromotest. jst.go.jpnih.govchemfaces.com However, within this group of isolated steroids, stigmasterol (B192456) was identified as the most potent antimutagen. jst.go.jpnih.govchemfaces.com

Table 2: In Vitro Enzyme Inhibition by Stigmast-4-en-3,6-dione

Enzyme Target Activity Quantitative Data (IC₅₀) Source
Cyclooxygenase-1 (COX-1) Inhibition 67.9 μM
Cyclooxygenase-2 (COX-2) Weak Inhibition Not specified
Acetyl-CoA Carboxylase (ACC) Inhibition Not specified biosynth.com

Cellular Pathway Modulation (e.g., signaling cascades, gene expression profiling in in vitro models)

Research into the specific cellular pathways modulated by Stigmast-4-en-3,6-dione is still emerging, with current knowledge largely derived from its predicted interactions with key signaling proteins.

The predicted binding of Stigmast-4-en-3,6-dione to the Cannabinoid CB2 receptor suggests a potential mechanism for its observed neuroprotective effects. biosynth.com Activation of the CB2 receptor is known to trigger downstream signaling cascades that play a role in reducing inflammation and promoting cell survival in the nervous system. biosynth.com

Furthermore, the in silico identification of proto-oncogene tyrosine-protein kinase Src (c-Src) and cyclin-dependent kinases (CDKs) as likely targets points towards a role in fundamental cellular processes. researchgate.net The c-Src pathway is a critical signaling cascade involved in regulating cell growth, proliferation, differentiation, and survival. researchgate.net Similarly, CDKs are central regulators of the cell cycle. Inhibition of these kinases could represent a key mechanism for the compound's biological activities, although this requires experimental validation. Currently, there is a lack of detailed studies on the compound's effect on broader signaling networks such as the PI3K/AKT/mTOR pathway or comprehensive gene expression profiling in in vitro models. nih.govmdpi.comscientificarchives.com

In Vitro Biological System Responses to Stigmast-4-en-3,6-dione

Cell Line-Based Studies (e.g., proliferation, differentiation, apoptosis in non-human cells)

The effects of Stigmast-4-en-3,6-dione have been evaluated in a limited number of studies using various cancer cell lines. These investigations have primarily focused on the compound's cytotoxic, or cell-killing, potential.

In one study, Stigmast-4-en-3,6-dione was among several compounds isolated from the fibrous roots of Alangium chinense and subsequently tested for cytotoxic activity against three human tumor cell lines: HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and HeLa (cervical cancer). rsc.org While the study reported that various isolated compounds showed cytotoxicity against these cell lines, specific quantitative data, such as IC₅₀ values for Stigmast-4-en-3,6-dione, were not detailed in the available literature. rsc.org The research did indicate that compounds from the plant, including Stigmast-4-en-3,6-dione, could be responsible for its antitumor activity. rsc.org Information regarding the compound's specific effects on other cellular processes like proliferation and differentiation remains to be elucidated.

Microbial Growth Modulation (e.g., antibacterial activity)

The potential of Stigmast-4-en-3,6-dione to inhibit the growth of microorganisms has been explored, though the findings are not yet conclusive.

One study on the chemical constituents of Hedyotis pilulifera reported the antibacterial activity of Stigmast-4-en-3,6-dione for the first time. researchgate.net The compound was evaluated for its inhibitory effect against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis using a microdilution method to determine minimum inhibitory concentration (MIC) values. researchgate.net However, the specific MIC values for Stigmast-4-en-3,6-dione were not provided in the abstract of the study. researchgate.net

Conversely, another investigation into the antibacterial constituents of Polyalthia oblique isolated Stigmast-4-en-3,6-dione alongside other compounds. In that study, two other compounds, friedelin (B1674157) and stigmast-4-ene-6α-ol-3-one, showed antibacterial activity against E. coli and M. tetragenus, but no activity was reported for Stigmast-4-en-3,6-dione itself. Further research is required to clarify its antibacterial spectrum and efficacy.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies of Stigmast 4 Ee 3,6 Dione

Identification of Key Pharmacophoric Features for Biological Activities

The biological activity of Stigmast-4-en-3,6-dione is intrinsically linked to its specific molecular architecture. The molecule is built upon a stigmastane (B1239390) skeleton, a four-ring steroid structure that forms the core scaffold. foodb.ca Several functional groups and structural motifs have been identified as critical pharmacophoric features responsible for its interactions with biological targets.

The most prominent feature is the α,β-unsaturated ketone system located in the A-ring of the steroid nucleus. This consists of a ketone (carbonyl group) at the C-3 position and a double bond between the C-4 and C-5 positions (Δ⁴). cymitquimica.com This conjugated system is a common feature in many biologically active steroids and is crucial for their reactivity and binding capabilities. An additional ketone at the C-6 position further enhances the molecule's polarity and potential for interaction. cymitquimica.com The presence of these two carbonyl groups is confirmed by 13C-NMR data which show 29 carbon signals, including two distinct carbonyl carbons. rsc.org

The lipophilic nature of the compound is largely determined by the tetracyclic steroid core and the long alkyl side chain attached at the C-17 position. nih.gov This hydrophobicity allows the molecule to interact with and traverse cellular membranes, as well as to fit into hydrophobic pockets of target proteins, a common interaction mode for steroids. researchgate.net The combination of the rigid, hydrophobic core and the strategically placed polar ketone groups creates a molecule capable of specific interactions with enzyme active sites and receptors, underpinning its observed anti-inflammatory and anti-allergic activities. invivochem.commedchemexpress.com The importance of the core structure is highlighted by the fact that similar compounds, such as stigmast-4-en-3-one (which lacks the C-6 ketone), also exhibit significant biological activities, including anti-inflammatory and anti-Alzheimer properties. mdpi.comresearchgate.netcymitquimica.com This suggests that the stigmastane nucleus with the A-ring's α,β-unsaturated ketone is a primary pharmacophore, while modifications like the C-6 ketone modulate the potency and specificity of the biological response.

Computational Approaches to SAR/SFR Modeling and Molecular Docking

In silico methods, including molecular docking and computational modeling, have become essential tools for elucidating the structure-activity relationships (SAR) and structure-function relationships (SFR) of natural compounds like Stigmast-4-en-3,6-dione. These approaches provide valuable insights into how the compound interacts with specific protein targets at a molecular level.

One significant study investigated the anticancer potential of Stigmast-4-en-3,6-dione through molecular docking against proto-oncogene tyrosine protein kinase Src (c-Src) and cyclin-dependent kinase 2 (CDK2), both of which are key targets in cancer progression. wjpr.netwisdomlib.org The docking simulations predicted favorable binding of the compound to these proteins. wjpr.netwisdomlib.org Although the binding scores were compared to known potent inhibitors like Bosutinib and Staurosporine, the study highlighted a similar binding pattern, suggesting a potential mechanism for the compound's anticancer activity. wjpr.net

Table 1: Comparative Molecular Docking Scores This table is based on data from a study on compounds from Piper betle root and is for illustrative purposes.

Compound Target Protein Docking Score (Kcal/mol) Reference
Stigmast-4-en-3,6-dione c-Src Not explicitly stated, but showed good score wjpr.net
Stigmast-4-en-3,6-dione CDK2 Not explicitly stated, but showed good score wjpr.net
Bosutinib (Reference) c-Src -27.70 wjpr.net
Staurosporine (Reference) CDK2 -35.20 wjpr.net

Further computational studies on related stigmastane compounds reinforce these findings. For instance, in silico analysis of stigmastan-3,6-dione (a saturated analog lacking the C4-C5 double bond) showed stable binding to targets related to anti-inflammatory activity, with a favorable Rerank Score of -79.50, where lower scores indicate more stable protein-ligand interaction. grafiati.com Similarly, molecular docking of the related compound stigmast-4-en-3-one revealed excellent binding interactions with anti-inflammatory targets such as COX-2 and 5-LOX. mdpi.com These computational models often show that the steroid molecule fits into hydrophobic cavities of the target protein, stabilized by hydrophobic and hydrogen bond contacts. researchgate.net

Impact of Stereochemistry on Biological Activities

Stereochemistry, the specific three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. For Stigmast-4-en-3,6-dione, which has multiple chiral centers, its precise spatial configuration governs its ability to bind effectively to stereospecific biological targets like enzymes and receptors.

The full IUPAC name of the naturally occurring isomer, (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, precisely defines the absolute configuration at eight stereocenters in the steroid nucleus and the alkyl side chain. nih.govplantaedb.com This specific conformation is crucial because biological macromolecules are themselves chiral and can distinguish between different stereoisomers of a ligand.

One of the key stereochemical designators is found in a common synonym, (24R)-24-Ethylcholest-4-ene-3,6-dione, which specifies the 'R' configuration at the C-24 position within the side chain. cymitquimica.comnih.gov The stereochemistry of the side chain in phytosterols (B1254722) is known to influence their metabolic pathways and biological functions.

While direct studies comparing the biological activities of different stereoisomers of Stigmast-4-en-3,6-dione are not widely available, the principle of stereospecificity is well-established for steroids. Even minor changes in the orientation of a single functional group can lead to a significant loss of or change in biological activity. The consistent isolation and identification of this particular stereoisomer from various natural sources suggest that it is the predominantly active form produced in nature. nih.govresearchgate.net Any potential synthesis or modification of this compound would need to carefully control the stereochemistry to retain or enhance its desired biological effects.

Advanced Analytical Methodologies for Detection and Quantification of Stigmast 4 Ee 3,6 Dione in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical tool for quantifying trace-level compounds in complex mixtures due to its exceptional sensitivity and selectivity. technologynetworks.com While a specific, formally validated LC-MS/MS method for Stigmast-4-ene-3,6-dione is not extensively documented in publicly available literature, the development and validation would follow established principles for similar steroidal compounds. nih.govnih.gov

Method Development: The development process begins with the optimization of both chromatographic separation and mass spectrometric detection.

Liquid Chromatography: Reversed-phase HPLC is the most common separation mode for steroids. nih.govmdpi.com A C18 column would be a typical first choice, providing separation based on hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. acs.org Gradient elution is often necessary to achieve adequate separation from other matrix components and structurally similar steroids. mdpi.com Additives to the mobile phase, such as acetic acid or ammonium (B1175870) fluoride, can be used to improve peak shape and enhance ionization efficiency. mdpi.comacs.org

Mass Spectrometry: Stigmast-4-ene-3,6-dione, with its two ketone groups and a conjugated double bond system, can be ionized using either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). acs.org ESI is often preferred for its sensitivity and is frequently used in modern steroid analysis. mdpi.com For ketosteroids, derivatization with reagents like hydroxylamine (B1172632) can introduce a nitrogen atom, improving ionization efficiency and thus sensitivity. ddtjournal.com Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition. For Stigmast-4-ene-3,6-dione (molecular weight 426.67 g/mol ), the protonated molecule [M+H]⁺ at m/z 427.3 would be selected as the precursor ion, and characteristic product ions would be identified through collision-induced dissociation (CID).

Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, selectivity, recovery, and matrix effect. nih.gov

Linearity: Assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy is determined by spike and recovery experiments in the matrix of interest, while precision (intra- and inter-day) measures the closeness of repeated measurements. nih.gov

Matrix Effect: This is a critical parameter in LC-MS/MS, evaluating the suppression or enhancement of ionization caused by co-eluting matrix components. acs.orgresearchgate.net It is assessed by comparing the analyte's response in a pure solvent to its response in a matrix extract. acs.org

Recovery: Measures the efficiency of the sample extraction procedure.

The table below outlines typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.

Table 1: Typical Validation Parameters for a Steroid LC-MS/MS Assay

ParameterDescriptionTypical Acceptance CriteriaReference
Linearity (R²)Correlation coefficient of the calibration curve.≥ 0.99 researchgate.net
AccuracyCloseness of measured value to the true value, often as % recovery of a spiked sample.85-115% of nominal concentration (80-120% at LLOQ) nih.govnih.gov
Precision (CV%)Relative standard deviation of replicate measurements.≤ 15% (≤ 20% at LLOQ) nih.govacs.org
SelectivityAbility to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the analyte's retention time. nih.gov
Matrix Effect (%)Ion suppression or enhancement from the sample matrix.Typically within 85-115% acs.orgresearchgate.net
Recovery (%)Efficiency of the extraction process.Consistent, precise, and reproducible. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization and Application

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of phytosterols (B1254722) and related compounds. aocs.org Its application has been noted for identifying Stigmast-4-ene-3,6-dione and its analogs in complex samples like plant extracts and rhizosphere soils. rsc.orgbiotech-asia.org

Method Optimization: Effective GC-MS analysis of steroids like Stigmast-4-ene-3,6-dione requires careful optimization of several parameters.

Derivatization: Due to their low volatility, phytosterols and their derivatives require chemical derivatization prior to GC analysis. mdpi.com The most common approach is silylation, which converts the hydroxyl groups (if any) and can improve the chromatographic behavior of ketones into more volatile trimethylsilyl (B98337) (TMS) ethers or oxime-TMS derivatives. mdpi.comusask.ca Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. mdpi.comunige.ch

Gas Chromatography: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is typically used for sterol separation. researchgate.net Optimization involves the injector temperature (e.g., 250-300°C), oven temperature program (to ensure separation from other lipids and sterols), and carrier gas flow rate. aocs.org

Mass Spectrometry: Electron impact (EI) at 70 eV is the standard ionization mode for GC-MS analysis of phytosterols. aocs.org This technique produces reproducible mass spectra with characteristic fragmentation patterns that are useful for structural elucidation and identification by comparison with spectral libraries (e.g., NIST, Wiley). rroij.com For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the target analyte. mdpi.com

Application: GC-MS has been successfully applied to identify stigmastane (B1239390) derivatives in various matrices. For instance, a GC-MS based investigation of rhizosphere soils from Panax notoginseng identified both stigmast-4-en-3-one and (5α)-stigmastane-3,6-dione, demonstrating the method's utility for analyzing these compounds in complex environmental samples. rsc.org In another study, GC-MS analysis of an extract from Piper betle L. roots led to the identification of Stigmast-4-ene-3,6-dione. biotech-asia.org

The table below details typical parameters for a GC-MS method suitable for sterol analysis.

Table 2: Typical GC-MS Parameters for Phytosterol Analysis

ParameterTypical Setting/ConditionReference
Derivatization ReagentBSTFA with 1% TMCS mdpi.comresearchgate.net
GC Column30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane researchgate.net
Injector Temperature280 °C aocs.org
Oven ProgramInitial temp ~180-200°C, ramp to ~290-310°C aocs.org
Carrier GasHelium aocs.org
Ionization ModeElectron Impact (EI), 70 eV aocs.org
MS Acquisition ModeScan (for identification), Selected Ion Monitoring (SIM) (for quantification) mdpi.com

Spectrophotometric and Electrochemical Detection Methods

While less common than chromatography-mass spectrometry for high-throughput and confirmatory analysis, spectrophotometric and electrochemical methods can serve as alternative or screening tools.

Spectrophotometric Methods: These methods are typically based on a chemical reaction that produces a colored product, which can be measured with a UV-Vis spectrophotometer. For Stigmast-4-ene-3,6-dione, the key reactive moiety is the Δ⁴-3-ketosteroid structure. Several reagents react with this functional group to form chromogenic hydrazones. For example, a method using oxalyldihydrazide in an acidic medium has been developed for the determination of various Δ⁴-3-ketosteroids, forming stable hydrazones with intense absorption maxima around 300 nm. tandfonline.com Another classic reagent is Girard-T, which reacts with ketosteroids in a glacial acetic acid medium to form water-soluble hydrazones that can be quantified spectrophotometrically. oup.com These methods are generally simple and cost-effective but may lack the specificity required for complex matrices without extensive sample cleanup. tandfonline.com

Electrochemical Methods: Electrochemical sensors offer advantages such as rapid response, high sensitivity, and potential for miniaturization. frontiersin.orgmdpi.com The development of a sensor for Stigmast-4-ene-3,6-dione would exploit the electrochemical activity of its ketone groups. Detection is often based on the reduction or oxidation of the analyte at the surface of a modified electrode. nih.gov For example, sensors for other steroids like hydrocortisone (B1673445) and nandrolone (B1676933) have been developed using glassy carbon electrodes modified with nanomaterials such as cobalt oxide nanoparticles or graphene oxide-titanium dioxide nanocomposites. nih.govscielo.br These nanomaterials enhance the electrode's active surface area and catalytic activity, leading to improved sensitivity and lower detection limits. nih.gov Detection is commonly performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), which offer high sensitivity. frontiersin.org

Sample Preparation and Matrix Effect Mitigation Strategies

Effective sample preparation is arguably the most critical step in the analysis of trace compounds in complex matrices. aocs.org The primary goals are to isolate the analyte from interfering substances, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. rsc.org

Sample Preparation Techniques: Several techniques are employed for the extraction of steroids from matrices like plant material, food, and biological fluids.

Liquid-Liquid Extraction (LLE): A conventional method involving partitioning the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and consume large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): A widely used and highly effective technique for cleanup and concentration. rsc.orgtandfonline.com Various sorbents can be used, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials. rsc.org For steroids in aqueous samples, SPE cartridges with polystyrene-divinylbenzene or C18-modified silica (B1680970) are common. acs.orgnemi.gov Recent advances include the use of magnetic beads coated with a sorbent (e.g., C18), which allows for automated and rapid extraction with high efficiency. acs.orgfigshare.com

QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this technique involves an extraction/partitioning step with a salt mixture followed by a dispersive SPE cleanup step. It is widely used in pesticide analysis and has been adapted for steroids in complex matrices like livestock products. waters.com

Matrix Effect Mitigation: The matrix effect is a major challenge in LC-MS/MS analysis, where co-eluting compounds can interfere with the ionization of the target analyte, leading to inaccurate quantification. mdpi.comacs.org Several strategies are used to overcome this:

Effective Sample Cleanup: The most direct approach is to remove interfering compounds using optimized SPE or LLE protocols. rsc.org For example, specific phospholipid removal cartridges or techniques can be used when analyzing plasma or serum samples. mdpi.com

Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an internal standard that is chemically identical to the analyte but labeled with stable isotopes (e.g., ²H, ¹³C) is the gold standard for correcting both extraction variability and matrix effects. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratio-based quantification.

Chromatographic Separation: Adjusting the HPLC gradient to ensure the analyte elutes in a "clean" region of the chromatogram, away from major matrix components like phospholipids, can significantly reduce matrix effects. mdpi.com

Matrix Matching: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help compensate for the matrix effect, although finding a truly "blank" matrix can be difficult.

The table below compares common sample preparation techniques for steroid analysis.

Table 3: Comparison of Sample Preparation Techniques for Steroid Analysis

TechniquePrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible solvents.Simple, inexpensive equipment.High solvent consumption, can be time-consuming, may form emulsions. nih.gov
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid phase.High recovery, good cleanup, can be automated, less solvent used than LLE.Higher cost of consumables (cartridges), method development can be complex. rsc.orgtandfonline.com
Magnetic SPESPE using magnetic nanoparticles as the sorbent.Very fast, highly efficient, easily automated.Higher cost, requires specific equipment (magnetic racks). acs.orgfigshare.com
QuEChERSSalting-out LLE followed by dispersive SPE cleanup.Fast, easy, low solvent use, high throughput.May provide less selective cleanup than traditional SPE for some matrices. waters.com

Ecological Roles and Environmental Interactions of Stigmast 4 Ee 3,6 Dione

Role in Plant Defense Mechanisms and Allelopathy

Triterpenoids are well-documented for their crucial roles in protecting plants from a range of biotic and abiotic threats. seejph.com Stigmast-4-en-3,6-dione, as a triterpenoid, is believed to contribute to the chemical defense arsenal (B13267) of plants, acting as a deterrent against herbivores and pathogens. seejph.com Its presence has been noted in various plants, including the leafy liverwort Frullania brasiliensis, Piper betle (betel), Hibiscus cannabinus (kenaf), and Ailanthus altissima. seejph.comulisboa.ptmedchemexpress.com The production of such compounds can be a constitutive defense mechanism or induced in response to attack.

A significant aspect of its ecological function is its potential role in allelopathy, the chemical inhibition of one plant by another. Research has identified Stigmast-4-en-3,6-dione as a constituent of the allelopathic straw of wheat (Triticum aestivum L.). researchgate.net This finding suggests that the compound, when released into the soil from decomposing plant matter, may inhibit the germination and growth of competing plant species, thereby providing a competitive advantage to the wheat. The allelopathic effects of plant-released chemicals are a key factor in structuring plant communities and can influence agricultural productivity. researchgate.net In the invasive species Ailanthus altissima, Stigmast-4-en-3,6-dione is found alongside other potent allelochemicals like ailanthone, contributing to its ability to create toxic environments for neighboring native species. ulisboa.ptmdpi.com

Plants in which Stigmast-4-en-3,6-dione has been Identified

Plant SpeciesFamilyEcological Context/Significance
Triticum aestivum L. (Wheat)PoaceaeFound in allelopathic straw, suggesting a role in inhibiting competing plants. researchgate.net
Ailanthus altissima (Tree of Heaven)SimaroubaceaeContributes to the allelopathic potential of this invasive species. ulisboa.ptmdpi.com
Panax notoginseng (Notoginseng)AraliaceaeDetected in rhizosphere soil, potentially involved in continuous cropping issues. rsc.orgresearchgate.net
Piper betle (Betel)PiperaceaeIsolated from the roots; triterpenoids from this plant are known for defense roles. seejph.com
Hibiscus cannabinus (Kenaf)MalvaceaeIdentified as an anti-inflammatory and anti-allergic agent, which can be related to defense responses. medchemexpress.com
Frullania brasiliensis (A leafy liverwort)FrullaniaceaePresence in a non-vascular plant suggests an ancient role in defense.

Interactions with Soil Microorganisms and Nutrient Cycling

The release of secondary metabolites like Stigmast-4-en-3,6-dione into the soil environment inevitably leads to interactions with the complex community of soil microorganisms. This compound has been detected in the rhizosphere soils of Panax notoginseng, where the accumulation of certain liposoluble compounds is associated with continuous cropping obstacle (CCO), a phenomenon often linked to shifts in soil microbial communities and the buildup of autotoxic compounds. rsc.orgresearchgate.net The presence of Stigmast-4-en-3,6-dione in these soils suggests it may influence the composition and activity of soil bacteria and fungi. rsc.orgresearchgate.net

The impact of such steroids on microbial populations can be multifaceted. They may act as signaling molecules, or selectively inhibit or promote the growth of specific microbial groups. For instance, some plant-derived steroids can have antimicrobial properties, which could alter the microbial balance in the rhizosphere, potentially affecting nutrient cycling processes that are microbially driven, such as nitrogen fixation, phosphorus solubilization, and organic matter decomposition. While direct studies on the effect of pure Stigmast-4-en-3,6-dione on specific soil microbial guilds and nutrient turnover rates are limited, the established role of other plant steroids in shaping the rhizosphere microbiome points to a likely involvement.

Environmental Fate and Biotransformation in Ecosystems

The persistence and transformation of Stigmast-4-en-3,6-dione in the environment are critical to understanding its long-term ecological impact. Like other steroids, it is subject to biotransformation by microorganisms. researchgate.net Microbial conversion is a key process in the degradation of steroidal compounds in soil and aquatic environments. For example, bacteria of the genus Rhodococcus are known to be capable of transforming a wide range of steroids. nih.gov These biotransformations can lead to the formation of various metabolites, effectively altering the biological activity and mobility of the original compound.

The biotransformation pathway of related plant sterols in soil environments often involves initial oxidation and isomerization reactions. For instance, β-sitosterol, a common plant sterol, can be converted in the soil to stigmast-4-en-3-one, a structurally similar compound. researchgate.net This transformation is often mediated by soil microorganisms. researchgate.net Under anaerobic conditions, stigmast-4-en-3-one can be further reduced by bacteria to 5α-stigmastanol. researchgate.net It is plausible that Stigmast-4-en-3,6-dione undergoes similar microbially-mediated transformations in the soil, leading to its eventual breakdown. The rate and pathway of this degradation would be influenced by soil type, microbial community composition, and environmental conditions such as oxygen availability and temperature.

Potential Biotransformation Steps of Related Steroids in the Environment

Initial CompoundTransformation ProcessResulting CompoundMediating Factor
β-SitosterolDehydrogenation/IsomerizationStigmast-4-en-3-oneSoil Microorganisms researchgate.net
Stigmast-4-en-3-oneReduction (Anaerobic)5α-StigmastanolAnaerobic Bacteria researchgate.net
Steroids (general)Oxidation, side-chain degradationVarious intermediates (e.g., Androstenedione)Rhodococcus sp. nih.gov

Emerging Research Applications of Stigmast 4 Ee 3,6 Dione

Application in Agricultural and Crop Science Research (e.g., as a plant growth regulator, signaling molecule)

The role of Stigmast-4-en-3,6-dione in agricultural science is an area of growing interest, with studies pointing towards its potential as a plant growth regulator and a signaling molecule involved in plant health and stress responses.

Research has demonstrated its influence on plant germination and growth. A study involving the dichloromethane (B109758) extract of Lannea antiscorbutica root bark, which contains Stigmast-4-en-3,6-dione, showed antiproliferative activity by inhibiting the germination and growth of Sorghum bicolor seeds. jmedcasereportsimages.org This suggests a potential application as a natural herbicide or growth regulator.

Furthermore, the compound's presence in the soil environment appears to be significant for plant health. A gas chromatography-mass spectrometry (GC-MS) based analysis of rhizosphere soils of Panax notoginseng identified related steroid ketones, (5α)-stigmastane-3,6-dione and stigmast-4-en-3-one, as key components that contribute to the differences between soils cultivated with healthy and unhealthy plants. rsc.org This indicates that Stigmast-4-en-3,6-dione and similar steroids could act as signaling molecules in the soil, influencing the complex interactions between the plant and its soil environment. rsc.org The compound is also generally described as a signaling molecule and a molecular messenger in biological systems. foodb.ca

Studies on plant responses to environmental stress also highlight the potential role of this class of compounds. In research on Calendula officinalis plants exposed to cadmium stress, two related steroid ketones, sitostenone (B90138) (stigmast-4-en-3-one) and stigmastan-3,6-dione, were identified, suggesting their involvement in the plant's biochemical response to heavy metal stress. mdpi.com

Table 1: Research Findings on Stigmast-4-en-3,6-dione and Related Compounds in Agricultural Science

Study FocusPlant/System StudiedKey Finding Related to Stigmast-4-en-3,6-dione or AnalogsPotential ApplicationCitation
Antiproliferative ActivityLannea antiscorbutica / Sorghum bicolorExtracts containing Stigmast-4-en-3,6-dione inhibited seed germination and growth.Plant growth regulation, natural herbicide. jmedcasereportsimages.org
Rhizosphere ChemistryPanax notoginsengRelated compounds (stigmast-4-en-3-one, (5α)-stigmastane-3,6-dione) were differential markers between healthy and ill plant soils.Indicator of soil health, plant-soil signaling research. rsc.org
Heavy Metal StressCalendula officinalisRelated steroid ketones were identified in roots under cadmium stress.Understanding plant stress response mechanisms. mdpi.com

Potential in Biotechnological Processes and Fermentation

Stigmast-4-en-3,6-dione is also gaining attention for its role in biotechnological processes, particularly in fermentation and the biotransformation of plant-based materials.

A significant application has been demonstrated in the processing of plant materials to remove allergens. For instance, Stigmast-4-en-3,6-dione was one of the sterol compounds isolated from the stem bark of Rhus verniciflua following a fermentation process using the mushroom Fomitella fraxinea. koreascience.kr This fermentation was specifically aimed at removing urushiol, the allergenic compound in the plant, showcasing a biotechnological approach to enhance the safety and utility of natural products. koreascience.kr

The compound is also a product of the fungal degradation of wood extractives. In a study on the fungal treatment of Eucalyptus globulus wood to control pitch deposition in paper pulp manufacturing, stigmastane-3,6-dione (B1223221) was identified as one of the steroid ketones formed during the process. nih.gov This highlights its relevance in industrial biotechnology applications like biopulping.

Furthermore, there is potential for producing Stigmast-4-en-3,6-dione or its precursors through microbial biotransformation. Research has shown that related phytosterols (B1254722), such as β-sitosterol, can be converted into pharmacologically active compounds like stigmast-4-en-3-one using microorganisms like Rhodococcus erythropolis. researchgate.net Such processes, often carried out in fermentors, demonstrate the feasibility of using microbial systems to synthesize specific steroid derivatives from abundant plant sterols. researchgate.netasm.org

Future Research Directions and Unresolved Questions Regarding Stigmast 4 Ee 3,6 Dione

Integration of Omics Technologies for a Comprehensive Understanding

A holistic understanding of Stigmast-4-en-3,6-dione necessitates the integration of various "omics" technologies. These high-throughput approaches can provide a multi-layered view of the biological systems in which this compound is synthesized and functions. nih.gov

Genomics: The starting point for a comprehensive understanding lies within the genetic blueprint of organisms that produce Stigmast-4-en-3,6-dione. Genomic and transcriptomic analyses can identify the genes encoding the enzymes responsible for its biosynthesis. nih.govmdpi.com By comparing the genomes of producing and non-producing species, researchers can pinpoint candidate genes involved in the specific oxidation and isomerization steps that convert phytosterols (B1254722) into this particular dione (B5365651). frontiersin.orgnih.gov Furthermore, genomic studies can shed light on the regulatory networks that control the expression of these genes, providing insights into how environmental or developmental cues influence the production of Stigmast-4-en-3,6-dione. wsu.edu

Proteomics: Proteomics, the large-scale study of proteins, offers a direct window into the functional machinery of a cell. nih.gov By analyzing the proteome of organisms under conditions that favor Stigmast-4-en-3,6-dione production, scientists can identify the specific enzymes—such as dehydrogenases and isomerases—that are actively involved in its formation. nih.govacs.org Quantitative proteomic techniques can reveal changes in the abundance of these enzymes, correlating their expression levels with the compound's synthesis. nih.gov This approach can also help to uncover protein-protein interactions and post-translational modifications that may regulate enzymatic activity. nih.gov

Metabolomics: Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological sample, provides a snapshot of the biochemical state of an organism. endocrine-abstracts.org By applying metabolomic profiling, researchers can trace the metabolic pathways leading to and from Stigmast-4-en-3,6-dione. endocrine-abstracts.org This can help to identify its direct precursors and any downstream metabolites, offering clues about its biological role. "Steroidomics," a specialized branch of metabolomics, focuses specifically on the comprehensive analysis of steroids and can be instrumental in delineating the complete steroid profile of an organism, placing Stigmast-4-en-3,6-dione within the broader context of steroid metabolism. endocrine-abstracts.org

The true power of these technologies lies in their integration. By combining genomic, proteomic, and metabolomic data, researchers can build comprehensive models of the biosynthetic and metabolic networks involving Stigmast-4-en-3,6-dione. This systems biology approach will be crucial for a complete understanding of its regulation, function, and potential for biotechnological applications. era-learn.eu

Exploration of Novel Biotransformation Pathways and Enzymes

The synthesis of Stigmast-4-en-3,6-dione from common phytosterols involves specific enzymatic reactions. A key area of future research will be the discovery and characterization of novel biotransformation pathways and the enzymes that catalyze these reactions.

Microbial biotransformation has emerged as a powerful tool for producing valuable steroid compounds from readily available precursors like phytosterols. nih.govnih.gov Many microorganisms, particularly bacteria of the genus Mycobacterium, possess the enzymatic machinery to degrade the side chain of phytosterols and modify the steroid nucleus. brynmawr.edunih.gov Future research will likely focus on screening diverse microbial populations from various environments to identify new strains capable of efficiently converting phytosterols into Stigmast-4-en-3,6-dione or its immediate precursors.

The enzymes responsible for these transformations, primarily oxidoreductases such as hydroxysteroid dehydrogenases (HSDs) and ketosteroid isomerases, are of significant interest. nih.govwikipedia.orgoup.com Identifying and characterizing novel enzymes with high specificity and efficiency for the 3- and 6-position oxidation of the stigmastane (B1239390) skeleton is a primary objective. This involves isolating the enzymes, determining their substrate specificity, and understanding their catalytic mechanisms. nih.gov

Metabolic engineering and synthetic biology approaches will be instrumental in this endeavor. nih.govacs.org Once novel enzymes are identified, their genes can be cloned and expressed in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org This allows for the creation of "microbial cell factories" specifically designed for the production of Stigmast-4-en-3,6-dione. nih.gov By assembling artificial biosynthetic pathways and optimizing metabolic fluxes, it may be possible to achieve high-yield production of this compound. nih.gov

The table below summarizes key enzyme classes involved in steroid biotransformations and their potential roles in the synthesis of Stigmast-4-en-3,6-dione.

Enzyme ClassPotential Function in Stigmast-4-en-3,6-dione Synthesis
Cholesterol Oxidase/Sterol Dehydrogenase Oxidation of the 3β-hydroxyl group of a stigmastanol (B1215173) precursor to a 3-keto group.
3-Ketosteroid-Δ⁴-dehydrogenase Isomerization of a Δ⁵ bond to a Δ⁴ bond, a common step in steroid metabolism.
Hydroxysteroid Dehydrogenase (HSD) Specific oxidation of a hydroxyl group at the C-6 position to a keto group.
Cytochrome P450 Monooxygenases Potential for hydroxylation at the C-6 position, which is then oxidized to a ketone. researchgate.net

Further research into these enzymatic pathways will not only enhance our ability to produce Stigmast-4-en-3,6-dione but will also deepen our understanding of the fundamental principles of steroid biochemistry.

Development of Advanced Synthetic Strategies for Complex Analogs

While biotransformation offers a green and efficient route to Stigmast-4-en-3,6-dione, chemical synthesis remains crucial for producing complex analogs with modified structures. These analogs are invaluable for structure-activity relationship (SAR) studies, which are essential for determining the biological functions of the parent compound and for developing new therapeutic agents.

Future research in this area will focus on developing more efficient, stereoselective, and versatile synthetic routes to Stigmast-4-en-3,6-dione and its derivatives. This includes the exploration of novel catalytic methods that can facilitate key bond-forming and functional group manipulation steps. umich.edunih.gov For instance, the development of new catalysts for the selective oxidation of specific positions on the steroid nucleus is a significant area of interest. acs.org

A key challenge in steroid synthesis is the control of stereochemistry at multiple chiral centers. Advanced synthetic strategies will likely employ asymmetric catalysis and chiral building blocks to ensure the desired stereochemical outcome. nih.govmdpi.com Chemoenzymatic approaches, which combine the advantages of chemical synthesis and biocatalysis, are also expected to play a prominent role. biorxiv.org For example, an enzyme could be used for a highly selective hydroxylation step, followed by chemical modifications to generate a library of analogs. biorxiv.org

The synthesis of analogs could involve modifications at various positions of the Stigmast-4-en-3,6-dione molecule, including:

The Steroid Nucleus: Introducing additional double bonds, hydroxyl groups, or other functional groups to the A, B, C, or D rings.

The Side Chain: Altering the length, branching, or functionalization of the aliphatic side chain. nih.govsemanticscholar.org

The table below provides examples of potential synthetic modifications and their rationale.

Target ModificationSynthetic ApproachRationale for Synthesis
Introduction of a hydroxyl group at C-11Microbiological hydroxylation or multi-step chemical synthesisTo mimic the structure of corticosteroids and explore potential anti-inflammatory activity.
Alteration of the side chain structureGrignard reactions or Wittig reactions on a suitable precursorTo investigate the influence of the side chain on biological activity.
Synthesis of the enantiomer (unnatural form)Asymmetric total synthesisTo study the stereospecificity of biological interactions. nih.gov
Introduction of fluorine atomsLate-stage fluorination reactionsTo enhance metabolic stability and binding affinity.

The development of these advanced synthetic strategies will not only provide access to a diverse range of novel steroid compounds but will also push the boundaries of modern organic chemistry. nih.gov

Interdisciplinary Research Frontiers

The future of research on Stigmast-4-en-3,6-dione will be characterized by increasing collaboration across different scientific disciplines. This interdisciplinary approach is essential for tackling the complex questions surrounding this molecule and for translating fundamental discoveries into practical applications.

Chemoecology: This field investigates the role of chemical signals in the interactions between organisms. Stigmast-4-en-3,6-dione, as a natural product, may have an ecological role that is currently unknown. Future chemoecological studies could explore whether this compound acts as a pheromone, a defensive substance against herbivores or pathogens, or a signaling molecule in plant-microbe interactions. This would involve analyzing the distribution of the compound in different species and tissues, and conducting bioassays to test its effects on other organisms.

Synthetic Biology: As mentioned previously, synthetic biology will be a key driver in the production of Stigmast-4-en-3,6-dione and its analogs. forskningsradet.noasianscientist.com By designing and constructing novel metabolic pathways in engineered microorganisms, researchers can create sustainable and cost-effective methods for producing these compounds. era-learn.eu This could involve the assembly of genes from different organisms to create an optimized production host. Synthetic biology also offers the potential to create novel "unnatural" steroid scaffolds that are not found in nature, opening up new avenues for drug discovery. asianscientist.com

Materials Science: The rigid, polycyclic structure of steroids like Stigmast-4-en-3,6-dione gives them unique physical properties. There is potential for exploring the use of this and related compounds in the development of new biomaterials, liquid crystals, or as components in nanoscale devices. This would require collaboration between chemists, physicists, and materials scientists.

Computational Chemistry and Molecular Modeling: In silico approaches will be invaluable for predicting the biological activities of Stigmast-4-en-3,6-dione and its analogs. Molecular docking studies can be used to predict how these compounds might interact with various protein targets, such as nuclear receptors or enzymes. nih.gov Quantitative structure-activity relationship (QSAR) models can help to guide the design of new analogs with improved properties.

The convergence of these diverse fields will undoubtedly lead to a more profound understanding of Stigmast-4-en-3,6-dione and will unlock new opportunities for its application in medicine, agriculture, and industry.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Stigmast-4-ene-3,6-dione in synthetic or isolated samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with standards for purity assessment .
  • Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing between diol and dione derivatives) and mass spectrometry (MS) for molecular weight validation .
  • Physical Properties : Compare melting points and optical rotation data with literature values, if available .

Q. What are the primary biochemical applications of Stigmast-4-ene-3,6-dione in experimental settings?

  • Methodological Answer :

  • Enzyme Inhibition Studies : Design assays to test interactions with oxidoreductases or steroid-metabolizing enzymes, using spectrophotometric methods to monitor co-factor depletion (e.g., NADPH) .
  • Membrane Permeability : Utilize fluorescence-based assays with liposomal models to assess compound penetration .
  • Metabolite Profiling : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope labeling to track metabolic pathways .

Q. How can researchers determine whether Stigmast-4-ene-3,6-dione is a novel compound or a known derivative?

  • Methodological Answer :

  • Database Searches : Use SciFinder or Reaxys to cross-reference CAS numbers, molecular formulas, and spectral data .
  • Comparative Analysis : If literature data exists, replicate reported synthetic protocols and compare analytical results (e.g., NMR chemical shifts, HPLC retention times) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing Stigmast-4-ene-3,6-dione’s bioactivity in complex biological systems?

  • Methodological Answer :

  • Control Groups : Include negative (solvent-only) and positive controls (e.g., known inhibitors) to validate assay specificity .
  • Dose-Response Analysis : Use logarithmic dilution series to determine IC50 values and assess non-linear effects .
  • Confounding Variables : Account for matrix effects (e.g., serum proteins) in cell-based assays by spiking compound into biological fluids .

Q. How should researchers address contradictions in published data on Stigmast-4-ene-3,6-dione’s physicochemical properties?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate and evaluate studies, noting differences in experimental conditions (e.g., solvent polarity, temperature) .
  • Meta-Analysis : Statistically reconcile discrepancies using tools like Cochrane Review Manager, focusing on heterogeneity metrics (I² statistic) .
  • Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., IUPAC-recommended methods for solubility testing) .

Q. What computational strategies are effective for modeling Stigmast-4-ene-3,6-dione’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to steroid-binding proteins, validating results with mutagenesis data .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction mechanisms (e.g., ketone reduction) in enzyme active sites .
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties and prioritize in vivo testing .

Q. How can researchers validate the specificity of antibodies or probes targeting Stigmast-4-ene-3,6-dione in immunoassays?

  • Methodological Answer :

  • Cross-Reactivity Testing : Screen against structurally similar compounds (e.g., stigmastane derivatives) using competitive ELISA .
  • Epitope Mapping : Use surface plasmon resonance (SPR) to identify binding regions and engineer high-affinity probes .
  • Statistical Validation : Calculate limits of detection (LOD) and quantification (LOQ) via receiver operating characteristic (ROC) curves .

Q. What synthetic strategies are recommended for generating Stigmast-4-ene-3,6-dione derivatives with modified bioactivity?

  • Methodological Answer :

  • Regioselective Oxidation : Optimize reaction conditions (e.g., Jones reagent vs. pyridinium chlorochromate) to target specific ketone positions .
  • Stereochemical Control : Use chiral catalysts or enzymatic resolution to isolate enantiomers for structure-activity relationship (SAR) studies .
  • High-Throughput Screening : Employ parallel synthesis and robotic liquid handlers to generate libraries for phenotypic screening .

Data Management and Reproducibility

Q. How should researchers ensure long-term accessibility and citation of datasets involving Stigmast-4-ene-3,6-dione?

  • Methodological Answer :

  • Persistent Identifiers : Assign Digital Object Identifiers (DOIs) via repositories like OSTI DataID for datasets .
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) and include experimental parameters (e.g., solvent, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.